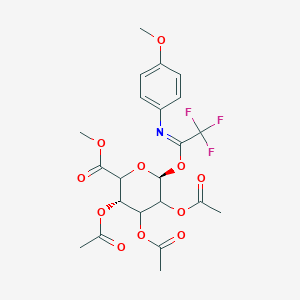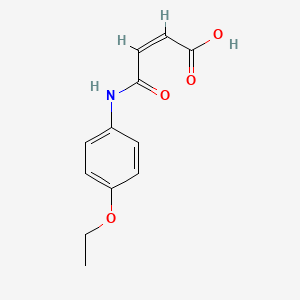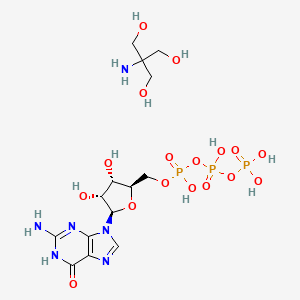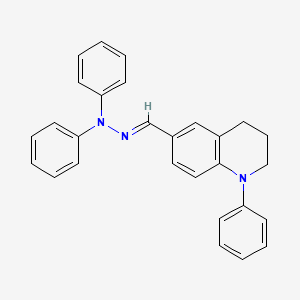
Dideschloro Florfenicol
説明
Dideschloro Florfenicol is an herbicide with the molecular formula C12H16FNO4S and a molecular weight of 289.32 . It is also known as [R- (R*,S*)]-N- [1- (Fluoromethyl)-2-hydroxy-2- [4- (methylsulfonyl)phenyl]ethyl]acetamide .
Synthesis Analysis
The synthesis of Florfenicol, a related compound, has been studied extensively. One approach involves dynamic kinetic resolution and nucleophilic fluorination for the asymmetric synthesis . Another study reported the use of niosomes, spherical nanocarriers formed through non-ionic surfactant self-assembly, to enhance the therapeutic efficacy of Florfenicol .Molecular Structure Analysis
The molecular structure of Dideschloro Florfenicol is complex, and its analysis would require advanced techniques such as high-resolution mass spectrometry and density functional theory calculations .Chemical Reactions Analysis
The chemical reactions involving Florfenicol have been studied. For instance, one study found sequential dechlorination of Florfenicol to form deschloro and dideschloro Florfenicol in 24 hours during degradation by S-nZVI .Physical And Chemical Properties Analysis
Dideschloro Florfenicol is a white solid with a melting point of 130-134 °C. It is soluble in DMSO and Methanol . Florfenicol, a related compound, has a low water solubility, which has led to difficulties in formulating aqueous solutions using organic solvents .科学的研究の応用
Antibiotic Resistance Elimination
Dideschloro Florfenicol (ddFF) plays a crucial role in eliminating the antibiotic resistance and detrimental effects of Florfenicol . The defluorination of Florfenicol is essential, and it is achievable by sulfidated nanoscale zerovalent iron (S-nZVI) .
Environmental Science
In the field of environmental science, ddFF is used in the study of defluorination mechanisms. Experimental data and density functional theory calculations have been used to demonstrate four dechlorination-promoted defluorination pathways of Florfenicol, depending on S-nZVI or not .
Chemical Reagent
Dideschloro Florfenicol is used as a chemical reagent in various scientific experiments . It is also used in the production of fine chemicals, pharmaceutical intermediates, and material intermediates .
Veterinary Medicine
Florfenicol, from which Dideschloro Florfenicol is derived, has various applications in veterinary medicine . Although the specific applications of ddFF in this field are not mentioned, it’s reasonable to infer that it might be used in similar contexts.
Nanotechnology
There is potential for the use of nanotechnology to improve the effectiveness of Florfenicol . As Dideschloro Florfenicol is a derivative of Florfenicol, it could also benefit from such advancements.
Drug Impurity Analysis
Dideschloro Florfenicol is used in the analysis of drug impurities . It serves as a reference compound in High-Performance Liquid Chromatography (HPLC) for the analysis of Florfenicol impurities .
作用機序
Target of Action
Dideschloro Florfenicol (DDFF) is a derivative of Florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine and aquaculture . The primary targets of Florfenicol, and by extension DDFF, are bacterial and mitochondrial protein synthesis . It inhibits the expression of mitochondrial DNA-encoded proteins that are integral parts of four mitochondrial respiratory chain complexes .
Mode of Action
DDFF disrupts the protein synthesis of bacteria and mitochondria, leading to antibacterial and toxic effects . The mode of action involves the inhibition of peptidyl transferase in both prokaryotic organisms and mitochondria, leading to mitochondrial protein synthesis inhibition and mitochondrial dysfunction .
Biochemical Pathways
DDFF affects several biochemical pathways. It disrupts the signaling transduction of pathways, especially the canonical Wnt pathway, and further inhibits the expression of target genes involved in regulating DNA replication, cell cycle, and pluripotency . This leads to the inhibition of proliferation and differentiation in DDFF-treated cells .
Pharmacokinetics
Studies on florfenicol-loaded niosomes (flns), a nano-sized pharmaceutical formulation, have shown that flns exhibited a substantially higher maximum plasma concentration (cmax) of florfenicol compared to free florfenicol . Furthermore, FLNs showed significantly higher area under the curve (AUC 0–t) than free Florfenicol, indicating improved oral bioavailability .
Action Environment
The action of DDFF can be influenced by environmental factors. For instance, the defluorination of Florfenicol, which is essential to eliminate its antibiotic resistance and detrimental effects, can be achieved by sulfidated nanoscale zerovalent iron (S-nZVI) . This process involves four dechlorination-promoted defluorination pathways of Florfenicol, depending on the presence of S-nZVI .
Safety and Hazards
将来の方向性
There is ongoing research into improving the effectiveness of Florfenicol, a related compound, through the use of nanotechnology . Additionally, the influence of various Florfenicol concentrations on the treatment effect of greenhouse turtle breeding wastewater by intermittent aeration dynamic membrane bioreactor (IADMBR) has been investigated .
特性
IUPAC Name |
N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S/c1-8(15)14-11(7-13)12(16)9-3-5-10(6-4-9)19(2,17)18/h3-6,11-12,16H,7H2,1-2H3,(H,14,15)/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWQTDMSXSQXOI-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CF)C(C1=CC=C(C=C1)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CF)[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101121761 | |
| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101121761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dideschloro Florfenicol | |
CAS RN |
138872-76-1 | |
| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138872-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101121761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)







![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1140816.png)


